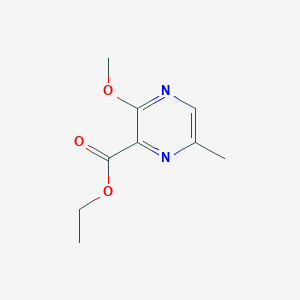![molecular formula C7H11F2NO B13665786 (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluoro-1-azabicyclo[320]heptan-5-YL)methanol is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-azabicyclo[32One common approach is the enantioselective construction of the bicyclic core, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons or alcohols.
科学研究应用
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
相似化合物的比较
Similar Compounds
- (3-Fluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dichloro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dibromo-1-azabicyclo[3.2.0]heptan-5-YL)methanol
Uniqueness
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The bicyclic structure also provides rigidity, making it a valuable scaffold in drug design and synthesis .
属性
分子式 |
C7H11F2NO |
|---|---|
分子量 |
163.16 g/mol |
IUPAC 名称 |
(3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(5-11)1-2-10(6)4-7/h11H,1-5H2 |
InChI 键 |
DLAQFWSPWLUYBZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C1(CC(C2)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


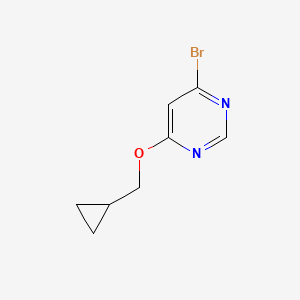
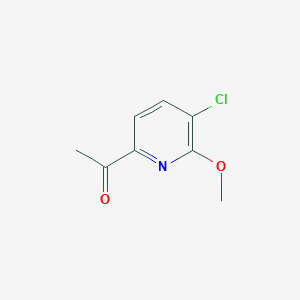
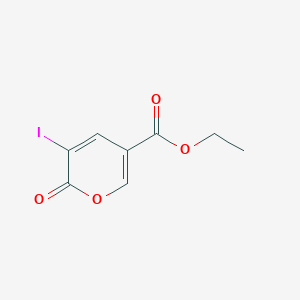
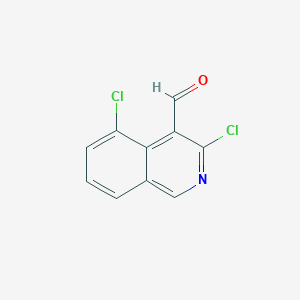
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
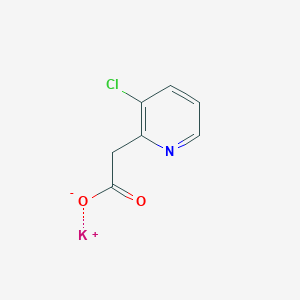
![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
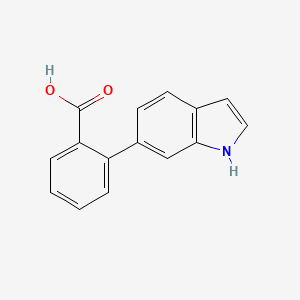
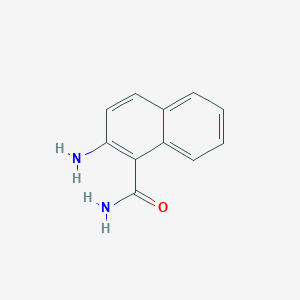
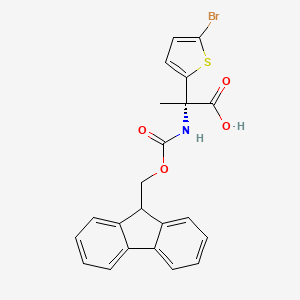
![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
